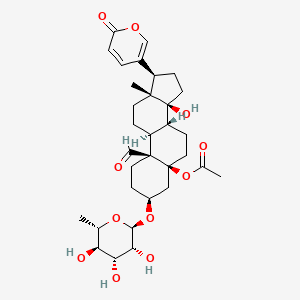
Lanceotoxin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanceotoxin B is a steroid lactone. It derives from a bufanolide.
Aplicaciones Científicas De Investigación
Cytotoxicity and Mechanisms of Action
Lanceotoxin B exhibits significant cytotoxic effects, particularly on neuronal cells. Studies have demonstrated that it induces greater cytotoxicity in mouse neuroblastoma (Neuro-2a) cells compared to myocardial (H9c2) cells. The effective concentration (EC50) of this compound for Neuro-2a cells was found to be between 4.4 and 5.5 µM over 24 to 72 hours, indicating a strong neurotoxic effect, while the EC50 for H9c2 cells was greater than 200 µM .
Table 1: EC50 Values for this compound in Different Cell Lines
| Cell Line | 24 h EC50 (µM) | 48 h EC50 (µM) | 72 h EC50 (µM) |
|---|---|---|---|
| Neuro-2a | 5.46 ± 0.37 | 5.27 ± 0.59 | 4.43 ± 0.67 |
| H9c2 | >200 | ~200 | <200 |
The cytotoxicity is attributed to the compound's ability to disrupt cellular homeostasis, particularly affecting mitochondrial function and leading to apoptosis in affected cells . Ultrastructural changes observed through transmission electron microscopy revealed swelling of mitochondria and Golgi complexes, alongside increased autophagic vesicles in this compound-treated cells .
Potential Therapeutic Applications
Despite its toxic nature, this compound and related compounds have been studied for their potential therapeutic applications, particularly in the context of neurodegenerative diseases and pain management.
Neurodegenerative Diseases
The interaction of this compound with ligand-gated ion channels suggests potential avenues for drug development targeting neurological disorders. Toxins that modulate these channels can serve as templates for designing new pharmacological agents aimed at treating conditions such as Alzheimer's disease and multiple sclerosis . The neurotoxic properties of this compound may also provide insights into the mechanisms underlying neurodegeneration.
Pain Management
Neurotoxins have been explored as analgesics due to their ability to modulate pain pathways. This compound's mechanism of action on neuromuscular receptors may offer a novel approach to pain relief by desensitizing nociceptive pathways . Further research is needed to evaluate its efficacy and safety in clinical settings.
Case Studies and Research Findings
Recent studies have highlighted the importance of understanding the effects of this compound on different cell types:
- Study on Cytotoxic Effects : A comparative study assessed the cytotoxicity of this compound against other bufadienolides, confirming its potent neurotoxic effects on neuronal cell lines while exhibiting lower toxicity towards cardiac cells .
- Ultrastructural Analysis : Electron microscopy studies provided detailed insights into the cellular damage caused by this compound, revealing specific changes that correlate with its neurotoxic effects .
Propiedades
Fórmula molecular |
C32H44O11 |
|---|---|
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl] acetate |
InChI |
InChI=1S/C32H44O11/c1-17-25(36)26(37)27(38)28(41-17)42-20-6-11-30(16-33)22-7-10-29(3)21(19-4-5-24(35)40-15-19)9-13-32(29,39)23(22)8-12-31(30,14-20)43-18(2)34/h4-5,15-17,20-23,25-28,36-39H,6-14H2,1-3H3/t17-,20-,21+,22-,23+,25-,26+,27+,28-,29+,30-,31-,32-/m0/s1 |
Clave InChI |
IKNIMVNUBXHADS-YGGZPGJKSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)OC(=O)C)O)C6=COC(=O)C=C6)C)C=O)O)O)O |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)OC(=O)C)O)C6=COC(=O)C=C6)C)C=O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)OC(=O)C)O)C6=COC(=O)C=C6)C)C=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















